Anticancer Cytotoxicity Differentiation Against MCF7 and C26 Cells
While specific data for this compound is unreported, its core 2-naphthamide-benzothiazole scaffold is validated by a closely related series. Compounds 5b and 8b, which share the 2-naphthamide core, exhibited potent cytotoxicity against MCF7, C26, and HepG2 cell lines. Compound 5b showed IC50 values of 3.59-8.38 µM, and compound 8b showed 2.97-7.12 µM, compared to paclitaxel (2.85-5.75 µM). Notably, both analogs outperformed paclitaxel against the C26 colon carcinoma cell line [1]. The target compound's unique N-(3-(dimethylamino)propyl) chain may further influence cellular permeability and potency relative to these tested analogs.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | No direct data for CAS 1217110-51-4 |
| Comparator Or Baseline | Compound 5b (IC50 = 3.59-8.38 µM); Compound 8b (IC50 = 2.97-7.12 µM); Paclitaxel (IC50 = 2.85-5.75 µM) in MCF7, C26, HepG2 cells. |
| Quantified Difference | Not calculable for target compound. Comparators show equipotent to superior activity vs. paclitaxel. |
| Conditions | MTT assay; 48h exposure; MCF7 (breast), C26 (colon), HepG2 (liver) cancer cell lines. |
Why This Matters
This establishes the 2-naphthamide scaffold's potential in cancer models, providing a comparative benchmark for researchers procuring compounds for antiproliferative screening.
- [1] Pham, E. C., et al. Design, Microwave-Assisted Synthesis, Antimicrobial and Anticancer Evaluation, and In Silico Studies of Some 2-Naphthamide Derivatives as DHFR and VEGFR-2 Inhibitors. ACS Omega, 2022, 7, 33614-33628. View Source
